Stereochemistry: (1S,2S) vs. (1R,2R) Enantiomer
The target compound is supplied as the single (1S,2S) enantiomer at 98% purity (CAS 2231663-93-5), whereas the (1R,2R) enantiomer is separately catalogued under CAS 1694638-13-5, also at 98% purity . The two enantiomers are distinct commercial products with independent CAS numbers and are not interchangeable; procurement of the incorrect enantiomer would invert the stereochemical outcome of any downstream chiral coupling or chiral-pool synthesis. For comparison, the non‑fluorinated mono‑ester (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid (CAS 200948-89-6, MW 186.21) is also available as a single enantiomer from Sigma-Aldrich, but lacks fluorine atoms, precluding any assessment of metabolic shielding .
| Evidence Dimension | Stereochemical identity and commercial availability as single enantiomers |
|---|---|
| Target Compound Data | CAS 2231663-93-5; (1S,2S) configuration; purity 98%; MW 222.19 |
| Comparator Or Baseline | CAS 1694638-13-5; (1R,2R) configuration; purity 98%; MW 222.19 (enantiomer) |
| Quantified Difference | Opposite absolute configuration; distinct CAS numbers; both available at 98% purity from the same vendor (Leyan) |
| Conditions | Vendor specification (Leyan, MolCore); independent CAS registration |
Why This Matters
For procurement in enantioselective medicinal chemistry programs, the (1S,2S) and (1R,2R) enantiomers are distinct chemical entities; selecting the correct enantiomer is prerequisite to generating the intended diastereomeric drug candidate.
